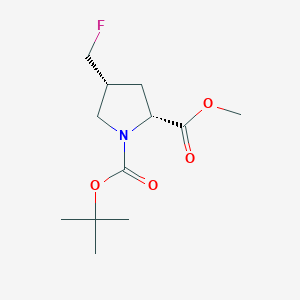
1-(tert-Butyl) 2-methyl (2R,4R)-4-(fluoromethyl)pyrrolidine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butyl) 2-methyl (2R,4R)-4-(fluoromethyl)pyrrolidine-1,2-dicarboxylate is a complex organic compound that features a pyrrolidine ring substituted with a fluoromethyl group, a tert-butyl group, and two carboxylate groups
Preparation Methods
The synthesis of 1-(tert-Butyl) 2-methyl (2R,4R)-4-(fluoromethyl)pyrrolidine-1,2-dicarboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluoromethyl Group: This step often involves the use of fluorinating agents under controlled conditions.
Attachment of the tert-Butyl Group: This can be done using tert-butylating agents.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(tert-Butyl) 2-methyl (2R,4R)-4-(fluoromethyl)pyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the specific reagents used.
Scientific Research Applications
1-(tert-Butyl) 2-methyl (2R,4R)-4-(fluoromethyl)pyrrolidine-1,2-dicarboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl) 2-methyl (2R,4R)-4-(fluoromethyl)pyrrolidine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluoromethyl group can enhance binding affinity through hydrogen bonding or van der Waals interactions. The tert-butyl group can provide steric hindrance, affecting the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar compounds to 1-(tert-Butyl) 2-methyl (2R,4R)-4-(fluoromethyl)pyrrolidine-1,2-dicarboxylate include:
1-(tert-Butyl) 2-methyl (2R,4R)-4-(chloromethyl)pyrrolidine-1,2-dicarboxylate: Similar structure but with a chloromethyl group instead of a fluoromethyl group.
1-(tert-Butyl) 2-methyl (2R,4R)-4-(bromomethyl)pyrrolidine-1,2-dicarboxylate: Similar structure but with a bromomethyl group.
1-(tert-Butyl) 2-methyl (2R,4R)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate: Similar structure but with a hydroxymethyl group.
The uniqueness of this compound lies in the presence of the fluoromethyl group, which can significantly alter its chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H20FNO4 |
|---|---|
Molecular Weight |
261.29 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R,4R)-4-(fluoromethyl)pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C12H20FNO4/c1-12(2,3)18-11(16)14-7-8(6-13)5-9(14)10(15)17-4/h8-9H,5-7H2,1-4H3/t8-,9+/m0/s1 |
InChI Key |
JQDFROXRUQFJNL-DTWKUNHWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)OC)CF |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



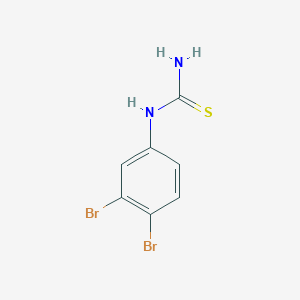
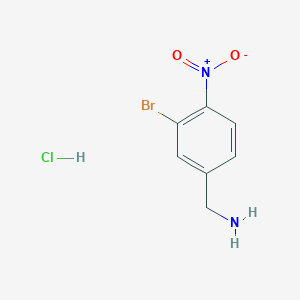

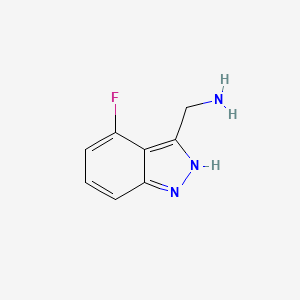
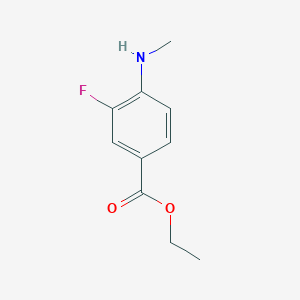
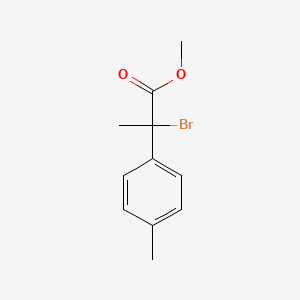
![4-Amino-N-(benzo[d][1,3]dioxol-5-yl)-3-methylbenzamide](/img/structure/B12999812.png)
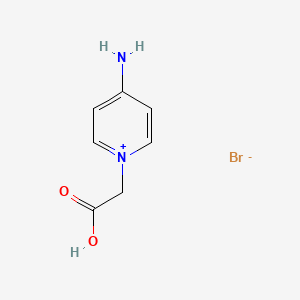

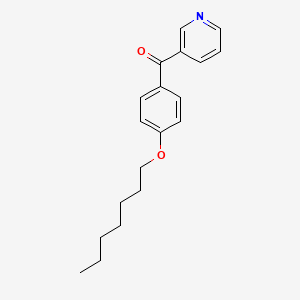
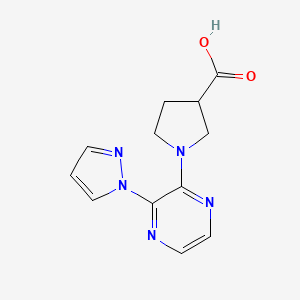
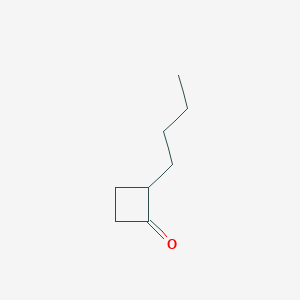
![6-Chloro-8-methyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B12999824.png)
